molecular formula C20H30ClNO4 B5417953 Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5417953
M. Wt: 383.9 g/mol
InChI Key: KNMAOMIMEBCKMK-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its piperidine ring, which is substituted with an ethyl ester and a phenoxyethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxyethyl Intermediate: This involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    Piperidine Ring Formation: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole: This compound shares a similar phenoxyethyl group but differs in the core structure, which is a benzimidazole ring instead of a piperidine ring.

    2-Methoxy-4-prop-2-enylphenol: A simpler compound that serves as a precursor in the synthesis of the target compound.

Uniqueness

Ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its combination of a piperidine ring with an ethyl ester and a phenoxyethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4.ClH/c1-4-6-16-7-8-18(19(15-16)23-3)25-14-13-21-11-9-17(10-12-21)20(22)24-5-2;/h4,7-8,15,17H,1,5-6,9-14H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMAOMIMEBCKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)CC=C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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